9-(2-Chlorophenyl)acridine
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Overview
Description
9-(2-Chlorophenyl)acridine is a chemical compound with the molecular formula C19H12ClN. It is a derivative of acridine, a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability. Acridine and its derivatives have been extensively studied for their pharmacological, photophysical, and biological properties .
Preparation Methods
The synthesis of 9-(2-Chlorophenyl)acridine can be achieved through various methods. One common synthetic route involves the ortho-lithiation–cyclization sequence. In this method, ortho-lithiated pivaloyl anilines are treated with benzoyl chloride to form tertiary alcohols, which are then cyclized under acidic conditions to yield 9-phenylacridines . Another method involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid .
Chemical Reactions Analysis
9-(2-Chlorophenyl)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, acetic acid, and benzoyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-(2-Chlorophenyl)acridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other acridine derivatives. In biology, it has been studied for its potential as an anti-tumor agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes . In medicine, acridine derivatives have been explored for their potential in treating cancer, Alzheimer’s disease, and bacterial infections . In industry, acridine compounds are used as corrosion inhibitors for metallic components .
Mechanism of Action
The mechanism of action of 9-(2-Chlorophenyl)acridine involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with topoisomerase enzymes, further inhibiting DNA processes .
Comparison with Similar Compounds
9-(2-Chlorophenyl)acridine can be compared with other acridine derivatives such as 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine and ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate. These compounds share similar structural features but differ in their specific substituents and biological activities . The unique properties of this compound, such as its specific intercalation into DNA and inhibition of topoisomerase enzymes, make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
36762-16-0 |
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Molecular Formula |
C19H12ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
9-(2-chlorophenyl)acridine |
InChI |
InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H |
InChI Key |
XQLYYXFSXAIGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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